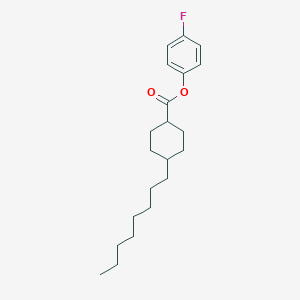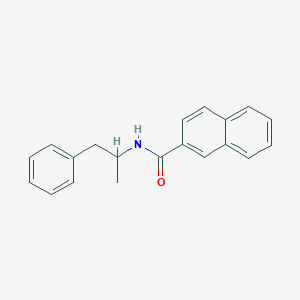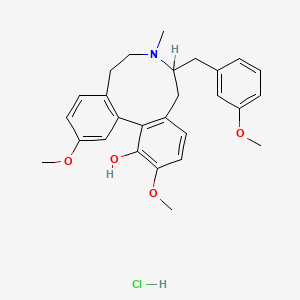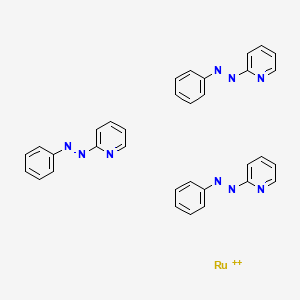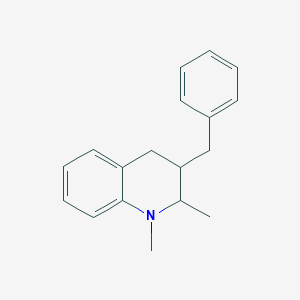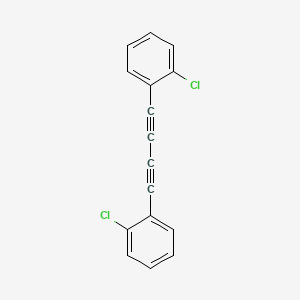
Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis[2-chloro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[2-chloro-] is an organic compound with the molecular formula C16H10Cl2 It is a derivative of benzene, featuring a butadiyne linkage between two benzene rings, each substituted with a chlorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[2-chloro-] typically involves the coupling of two phenylacetylene derivatives. One common method is the dehydrohalogenation of 1,4-dichloro-2-butyne using potassium hydroxide in an alcoholic medium at approximately 70°C . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where phenylacetylene reacts with a dihaloalkyne in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors can further enhance the production efficiency by providing better control over reaction parameters.
化学反应分析
Types of Reactions
Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[2-chloro-] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the butadiyne linkage to a butene or butane linkage.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups, such as alkoxy or amino groups, in place of the chlorine atoms.
科学研究应用
Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[2-chloro-] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
作用机制
The mechanism by which Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[2-chloro-] exerts its effects depends on its specific application. In biological systems, it may interact with cellular components, such as proteins or DNA, through covalent bonding or non-covalent interactions. The butadiyne linkage and chlorine atoms can facilitate these interactions by providing reactive sites for binding. The molecular targets and pathways involved vary based on the specific derivative and its intended use .
相似化合物的比较
Similar Compounds
Diphenylbutadiyne: Similar structure but without chlorine substitution.
Diphenyldiacetylene: Another related compound with a similar butadiyne linkage.
1,4-Diphenylbutadiyne: A compound with a butadiyne linkage between two phenyl groups.
Uniqueness
Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[2-chloro-] is unique due to the presence of chlorine atoms, which can significantly alter its reactivity and properties compared to its non-chlorinated counterparts. The chlorine atoms can participate in various substitution reactions, providing a versatile platform for further functionalization .
属性
CAS 编号 |
80221-17-6 |
|---|---|
分子式 |
C16H8Cl2 |
分子量 |
271.1 g/mol |
IUPAC 名称 |
1-chloro-2-[4-(2-chlorophenyl)buta-1,3-diynyl]benzene |
InChI |
InChI=1S/C16H8Cl2/c17-15-11-5-3-9-13(15)7-1-2-8-14-10-4-6-12-16(14)18/h3-6,9-12H |
InChI 键 |
XNLISLMDGFXPIM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C#CC#CC2=CC=CC=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


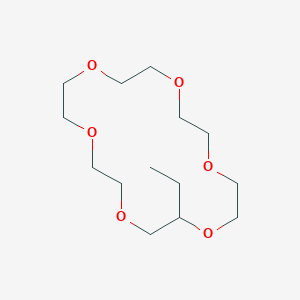
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-4-ylcyclohex-2-en-1-one](/img/structure/B14418631.png)


![8-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14418636.png)

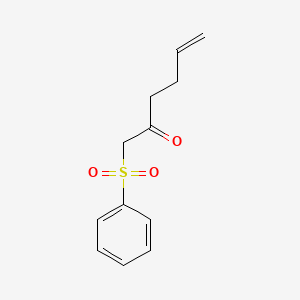
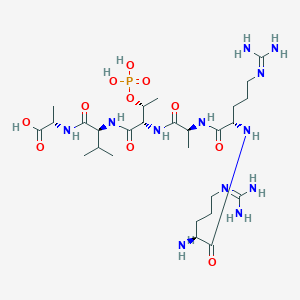
![(E)-[(4-chlorophenyl)hydrazinylidene]-ethyl-oxidoazanium](/img/structure/B14418658.png)
